3,5-Dichloropyridine-2-carbonyl chloride
Overview
Description
3,5-Dichloropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, where the 2-position carbonyl group is bonded to a chloride atom, and the 3 and 5 positions are substituted with chlorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive carbonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine-2-carbonyl chloride can be synthesized from 3,5-dichloro-2-pyridinecarboxylic acid. The synthesis involves the following steps :
Formation of Methyl 3,5-Dichloropyridine-2-Carboxylate: 5-chloropicolinic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane at 0°C to room temperature. The reaction mixture is then treated with methanol to yield methyl 3,5-dichloropyridine-2-carboxylate.
Reduction to (3,5-Dichloropyridin-2-yl)methanol: The ester is reduced using sodium borohydride in methanol to form (3,5-dichloropyridin-2-yl)methanol.
Formation of this compound: The alcohol is then treated with thionyl chloride in dichloromethane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dichloro-2-pyridinecarboxylic acid.
Reduction: It can be reduced to form 3,5-dichloropyridine-2-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3,5-Dichloro-2-pyridinecarboxylic acid: Formed from hydrolysis.
3,5-Dichloropyridine-2-methanol: Formed from reduction.
Scientific Research Applications
3,5-Dichloropyridine-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloropyridine-2-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets depend on the specific derivative formed and its intended application.
Comparison with Similar Compounds
3,5-Dichloropyridine-2-carbonyl chloride can be compared with other dichloropyridine derivatives:
2,3-Dichloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals, but with different reactivity due to the position of the chlorine atoms.
2,4-Dichloropyridine: Also used in organic synthesis, with unique reactivity patterns.
2,5-Dichloropyridine: Employed in cross-coupling reactions and the synthesis of boronic acids.
2,6-Dichloropyridine: Utilized in the synthesis of various organic compounds, with distinct reactivity due to the chlorine positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
3,5-dichloropyridine-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBEPIQHLPRCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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